molecular formula C10H15BrS B1279078 2-Bromo-4-hexylthiophene CAS No. 210705-84-3

2-Bromo-4-hexylthiophene

Cat. No.: B1279078
CAS No.: 210705-84-3
M. Wt: 247.2 g/mol
InChI Key: IKXKKFNSZQNRFR-UHFFFAOYSA-N
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Description

2-Bromo-4-hexylthiophene is a useful research compound. Its molecular formula is C10H15BrS and its molecular weight is 247.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Polymerization

2-Bromo-4-hexylthiophene has been utilized in catalytic polymerization processes. For instance, its dehydrohalogenative polycondensation, using catalysts like Herrmann's catalyst, leads to the production of high molecular weight and high regioregularity poly(3-hexylthiophene) in almost quantitative yields (Wang et al., 2010).

Synthesis of Alkylthiophenes

This compound plays a role in the synthesis of various alkylthiophenes. A method for synthesizing these compounds has been developed, yielding high chemical yields. This process involves regioselective lithiation of alkylthiophenes and subsequent quenching with bromine (El-Shehawy et al., 2010).

Functionalization of Poly(3-hexylthiophene)

The functionalization of commercially available Poly(3-hexylthiophene) (P3HT) is achieved through processes involving this compound. This includes bromination, lithium-bromine exchange, and subsequent combination with various electrophiles, leading to derivatives with a variety of functional groups (Koo et al., 2014).

Electronic Properties Tuning

Studies have shown that this compound derivatives can be used for tuning the electronic properties of conjugated polythiophenes. This involves various synthetic routes and analysis of the electronic effects of substitution on thiophene rings (Gohier et al., 2013).

Photovoltaic Applications

This compound is significant in the preparation of materials for photovoltaic applications. For example, the synthesis of photocrosslinkable polythiophenes using this compound has been shown to enhance the performance and stability of organic photovoltaic devices (Kim et al., 2009).

Safety and Hazards

2-Bromo-4-hexylthiophene is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-hexylthiophene plays a significant role in biochemical reactions, particularly in the synthesis of conjugated polymers used in organic electronics. It interacts with various enzymes and proteins, facilitating the formation of polymeric structures. The compound’s bromine atom allows for selective functionalization, making it a valuable building block in organic synthesis. The interactions between this compound and biomolecules are primarily based on its ability to undergo electrophilic substitution reactions, which are crucial for the formation of complex organic structures .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins involved in these processes. For instance, the compound can alter the expression of genes related to oxidative stress and inflammation, leading to changes in cellular metabolism and function . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain enzymes involved in the synthesis of reactive oxygen species, thereby reducing oxidative stress in cells . Additionally, the compound can modulate gene expression by binding to transcription factors and influencing their activity, resulting in changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important to consider when designing experiments involving this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate cellular processes without causing significant harm . At higher doses, this compound can exhibit toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels . It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can lead to the formation of metabolites that may have different biochemical properties and effects compared to the parent compound . Understanding the metabolic pathways of this compound is essential for predicting its behavior and effects in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues can also influence its overall impact on cellular function and metabolism . Studying the transport and distribution mechanisms of this compound can provide insights into its bioavailability and efficacy in different biological contexts.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific organelles or compartments within the cell, where it can interact with biomolecules and influence their activity . For example, this compound may localize to the mitochondria, where it can modulate mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its precise biochemical roles and effects.

Properties

IUPAC Name

2-bromo-4-hexylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-10(11)12-8-9/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXKKFNSZQNRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CSC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448244
Record name 2-Bromo-4-hexylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210705-84-3
Record name 2-Bromo-4-hexylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 210705-84-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of 2-bromo-4-hexylthiophene affect the polymerization of 3-hexylthiophene?

A: this compound acts as an unwanted monomer during the polymerization of 3-hexylthiophene. While it can be incorporated into the growing polymer chain, its presence leads to two main consequences [, ]:

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